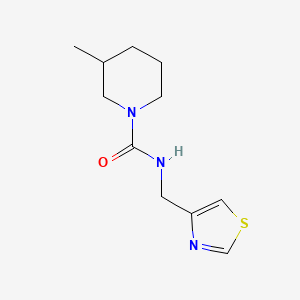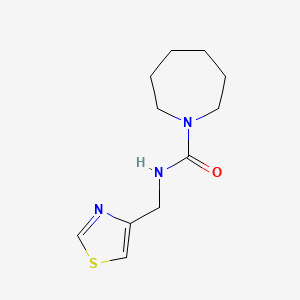
2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical studies. CPI-613 is a small molecule that selectively targets cancer cells by inhibiting mitochondrial metabolism, which is essential for cancer cell survival.
Mécanisme D'action
The mechanism of action of 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide involves the inhibition of mitochondrial metabolism by targeting two key enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. These enzymes are essential for the production of ATP, the energy currency of the cell. By inhibiting these enzymes, 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide disrupts the energy production in cancer cells, leading to their death.
Biochemical and Physiological Effects
2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting their mitochondrial metabolism. 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide has also been shown to inhibit cancer cell migration and invasion, which are essential processes for cancer metastasis. 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide has been shown to have minimal toxicity to normal cells and tissues, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide in lab experiments include its selectivity for cancer cells, its ability to enhance the efficacy of chemotherapy and radiation therapy, and its minimal toxicity to normal cells and tissues. The limitations of using 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide in lab experiments include its low yield in the synthesis process, its limited solubility in water, and its high cost.
Orientations Futures
There are several future directions for research on 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide. One direction is to optimize the synthesis process to increase the yield and reduce the cost of the drug. Another direction is to study the efficacy of 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide in clinical trials for various types of cancer. Further research is also needed to understand the mechanism of action of 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide in more detail and to identify potential biomarkers for patient selection and monitoring. Finally, there is a need to explore the potential of combining 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide with other anticancer drugs to enhance its efficacy and overcome drug resistance.
Conclusion
In conclusion, 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide is a promising anticancer drug that selectively targets cancer cells by inhibiting mitochondrial metabolism. 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide has shown promising results in preclinical studies and has the potential to enhance the efficacy of chemotherapy and radiation therapy. Further research is needed to optimize the synthesis process, study the efficacy of 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide in clinical trials, and explore its potential in combination with other anticancer drugs.
Méthodes De Synthèse
The synthesis of 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide involves a multi-step process that includes the reaction of 2-methylpentan-2-ol with cyclopropanecarboxylic acid, followed by the reaction of the resulting ester with phthalic anhydride. The final step involves the reaction of the resulting phthalimide with ammonia in the presence of palladium on carbon catalyst. The yield of the synthesis process is around 30%.
Applications De Recherche Scientifique
2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide has been extensively studied in preclinical models of various types of cancer, including pancreatic cancer, leukemia, lymphoma, and lung cancer. 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide has shown promising results in inhibiting cancer cell growth and inducing cancer cell death in these models. 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Propriétés
IUPAC Name |
2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-4-9-18(2,3)19-15(21)11-5-8-13-14(10-11)17(23)20(16(13)22)12-6-7-12/h5,8,10,12H,4,6-7,9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGCHYXLRAHXDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide](/img/structure/B7542753.png)

![4-(1,3-thiazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7542761.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea](/img/structure/B7542764.png)
![1-benzyl-N-[2-(3-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7542777.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-[2-(1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7542779.png)

![1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide](/img/structure/B7542816.png)


![1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide](/img/structure/B7542837.png)
![N-(2-methoxy-5-methylphenyl)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanamide](/img/structure/B7542843.png)
![4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7542847.png)